molecular formula C20H25NO2 B1205979 Propanocaine CAS No. 493-76-5

Propanocaine

Cat. No.: B1205979
CAS No.: 493-76-5
M. Wt: 311.4 g/mol
InChI Key: VPRGXNLHFBBDFS-UHFFFAOYSA-N
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Description

Propanocaine, also known as proparacaine, is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions to provide local anesthesia during eye procedures. The compound is known for its rapid onset of action and short duration, making it suitable for various diagnostic and surgical applications in ophthalmology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanocaine is synthesized through the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps to isolate the pure compound. The purification process may include recrystallization and chromatography techniques to remove any impurities and obtain a high-purity product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Propanocaine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanocaine has several scientific research applications, including:

Mechanism of Action

Propanocaine exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically binds to and antagonizes the function of voltage-gated sodium channels, thereby preventing the generation of action potentials. This action results in localized anesthesia by blocking the transmission of pain signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its rapid onset and short duration of action, making it ideal for quick procedures in ophthalmology. Unlike other anesthetics, it provides effective anesthesia with minimal systemic absorption, reducing the risk of systemic side effects .

Properties

CAS No.

493-76-5

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

[3-(diethylamino)-1-phenylpropyl] benzoate

InChI

InChI=1S/C20H25NO2/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

VPRGXNLHFBBDFS-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Key on ui other cas no.

493-76-5

Synonyms

propanocaine

Origin of Product

United States

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